Moderate IDO1 Inhibition Distinct from High-Potency Clinical Candidates and Inactive Controls
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole inhibits human IDO1 with an IC50 of 4,000 nM (4 µM) in an IFN-γ stimulated HeLa cell-based assay measuring kynurenine production [1]. This potency is 46-fold lower than that of the IDO1 clinical candidate epacadostat (IC50 ~87 nM in recombinant enzyme assays) [2], but 3-fold more potent than a structurally distinct keto-indole derivative (IC50 12.3 µM) identified through virtual screening .
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4,000 nM (4.0 µM) |
| Comparator Or Baseline | Epacadostat: ~87 nM; Keto-indole derivative: 12,300 nM |
| Quantified Difference | ~46-fold less potent than epacadostat; ~3-fold more potent than the keto-indole derivative |
| Conditions | IFN-γ stimulated human HeLa cells; kynurenine production assay |
Why This Matters
This moderate potency positions the compound as a useful reference standard for IDO1 assay development, rather than a lead candidate, which is critical for researchers who need a benchmark with defined activity rather than an inactive negative control or a highly potent positive control.
- [1] BindingDB. Entry BDBM50234038 (CHEMBL4097275). Affinity Data: IC50 4.00E+3 nM for IDO1 in IFN-gamma stimulated human HeLa cells. Retrieved April 22, 2026. View Source
- [2] BindingDB. Entry BDBM50234038 (CHEMBL4097275). Additional affinity data showing IC50 87 nM for epacadostat against IDO1. Retrieved April 22, 2026. View Source
